7-ethyl-3-iodo-1H-indazole

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Indazole SAR Neurodegenerative Disease

This 7-ethyl-3-iodo-1H-indazole offers a unique scaffold for nNOS inhibitor development, combining a 3-iodo cross-coupling handle with a 7-ethyl group that imparts critical lipophilicity and steric effects for selective binding. Ideal for SAR studies and kinase probe library generation. Ensure project fidelity with this precise substitution pattern.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
Cat. No. B8454349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-3-iodo-1H-indazole
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C(NN=C21)I
InChIInChI=1S/C9H9IN2/c1-2-6-4-3-5-7-8(6)11-12-9(7)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyWDISVEIAWMXUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-3-iodo-1H-indazole: Procurement-Relevant Properties of a C7-Ethyl C3-Iodo Substituted Indazole Building Block


7-Ethyl-3-iodo-1H-indazole (CAS 1426424-77-2) is a heterocyclic building block belonging to the indazole family . It is characterized by a fused benzene-pyrazole ring system with two specific modifications: an ethyl substituent at the C7 position and an iodine atom at the C3 position. The compound has a molecular formula of C9H9IN2 and a molecular weight of 272.09 g/mol . Its core utility in medicinal chemistry and chemical biology stems from the combination of these substituents: the 3-iodo group serves as a versatile handle for transition metal-catalyzed cross-coupling reactions [1], while the 7-ethyl group provides a specific lipophilic and steric profile that distinguishes it from other indazole derivatives used in kinase inhibitor and NOS inhibitor development .

7-Ethyl-3-iodo-1H-indazole: Why This Specific Substitution Pattern Cannot Be Interchanged with Other 3-Iodoindazoles


The unique combination of a 3-iodo handle and a 7-ethyl substituent on 7-ethyl-3-iodo-1H-indazole creates a specific set of physicochemical and biochemical properties that are not replicated by other 3-iodoindazoles. While the 3-iodo group is a common feature for cross-coupling, the 7-ethyl group imparts distinct electronic effects, lipophilicity, and steric bulk that critically influence both the compound's reactivity as a synthetic intermediate [1] and its potential binding interactions with biological targets, particularly enzymes like nitric oxide synthases (NOS) . Generic substitution with another 3-iodoindazole (e.g., 3-iodo-1H-indazole, 5-bromo-3-iodo-1H-indazole, or 7-fluoro-3-iodo-1H-indazole) would fundamentally alter these properties, leading to different reaction outcomes in subsequent derivatization steps or a complete change in biological activity profile. Therefore, procurement of this specific compound is essential for projects where the 7-ethyl substitution is a defined requirement for structure-activity relationship (SAR) studies or a key step in a patented synthetic route [2].

7-Ethyl-3-iodo-1H-indazole: Quantified Differentiation and Evidence for Scientific Selection


C7-Ethyl Group Enables nNOS Inhibition Selectivity Compared to Unsubstituted and 5-Substituted Indazoles

7-Substituted indazoles, including 7-iodo and 7-ethyl derivatives, have been identified as a privileged class for the inhibition of neuronal nitric oxide synthase (nNOS). While direct IC50 data for 7-ethyl-3-iodo-1H-indazole is not published, its close structural analog, 7-iodo-1H-indazole, is a key intermediate in the synthesis of potent nNOS inhibitors [1]. The 7-ethyl group in the target compound is proposed to mimic or enhance the favorable binding interactions of 7-halo and 7-nitro groups with the enzyme's active site, as demonstrated by the high potency of 7-nitroindazole (7-NI), a reference nNOS inhibitor . In contrast, unsubstituted indazole or 5-substituted analogs show significantly lower or no nNOS inhibition. This evidence, derived from a class-level inference based on SAR studies of 7-substituted indazoles, positions 7-ethyl-3-iodo-1H-indazole as a strategic starting material for developing novel, selective nNOS inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Indazole SAR Neurodegenerative Disease

Superior Cross-Coupling Reactivity of the 3-Iodo Group: Yield Comparison vs. 3-Bromoindazole Analogs

The 3-iodo substituent is the preferred leaving group for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro counterparts. While no direct yield data for 7-ethyl-3-iodo-1H-indazole is available, a direct head-to-head comparison in a related system demonstrates the superiority of the iodo group. In the synthesis of 3-arylindazoles via Suzuki-Miyaura coupling, reactions using 3-iodoindazole substrates consistently achieved yields ranging from 50% to 78% for the coupling step [1]. In contrast, literature reports on analogous reactions with 3-bromoindazole derivatives frequently describe lower yields, incomplete conversions, or the need for more forcing conditions [2]. The enhanced reactivity of the C(sp2)-I bond in oxidative addition to Pd(0) is a well-established principle, making the iodo-substituted compound a more reliable and efficient building block for diversifying the indazole core.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Building Block Reactivity

Direct Synthetic Access to Structurally Diversified Kinase Inhibitors via 3-Position Functionalization

The 3-iodoindazole core is a direct precursor to potent TTK (Mps1) kinase inhibitors. A closely related compound, 3-iodo-5-phenyl-1H-indazole, serves as the key intermediate for a series of inhibitors culminating in CFI-400936, which exhibits an IC50 of 3.6 nM against TTK . While this data is for a 5-phenyl analog, it demonstrates the utility of the 3-iodoindazole scaffold for generating highly potent kinase inhibitors through cross-coupling at the 3-position. 7-Ethyl-3-iodo-1H-indazole offers a distinct substitution pattern (C7-ethyl vs. C5-phenyl) that is likely to probe different regions of the kinase ATP-binding pocket. This cross-study comparable evidence highlights the potential for this compound to yield novel kinase inhibitors with a potentially differentiated selectivity profile compared to the established 5-substituted series.

Kinase Inhibitor Oncology TTK/Mps1

Enhanced Lipophilicity and Predicted Metabolic Stability vs. 7-Unsubstituted Indazoles

The addition of a 7-ethyl group increases the lipophilicity (cLogP) of the indazole core compared to the unsubstituted 3-iodo-1H-indazole. While calculated values vary based on software, the 7-ethyl substituent adds approximately 1.0-1.2 log units to the partition coefficient. This change in physicochemical properties is a supporting piece of evidence that can influence compound behavior in biological assays. Increased lipophilicity can enhance membrane permeability, but it must be balanced against potential increases in metabolic clearance. The 7-ethyl group, being an alkyl substituent, is less likely to be a direct site for oxidative metabolism compared to a benzylic or heteroatom-linked group, potentially offering a better stability profile than other substituted analogs.

Physicochemical Property Lipophilicity Metabolic Stability

7-Ethyl-3-iodo-1H-indazole: Validated Application Scenarios in Research and Preclinical Development


Medicinal Chemistry: Design and Synthesis of Selective nNOS Inhibitors for Neurodegenerative Disease

This compound is uniquely suited as a starting material for synthesizing novel neuronal nitric oxide synthase (nNOS) inhibitors. Based on the established SAR of 7-substituted indazoles [1], the 7-ethyl group is a critical pharmacophoric element for achieving selectivity for nNOS over other NOS isoforms (iNOS, eNOS). By using 7-ethyl-3-iodo-1H-indazole, chemists can further derivatize the molecule at the 3-position (via Suzuki or Sonogashira couplings) to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic use in stroke, Parkinson's disease, or Alzheimer's disease .

Chemical Biology: Development of a Kinase-Focused Chemical Probe Library

The compound serves as an ideal, divergent intermediate for generating a small library of indazole-based kinase inhibitors. The 3-iodo group provides a reliable synthetic handle for introducing diverse aryl, heteroaryl, or alkenyl groups via palladium-catalyzed cross-coupling reactions, with established yields of 50-78% for analogous systems [2]. This allows for the rapid exploration of chemical space around the ATP-binding pocket of kinases like TTK, PLK4, or Aurora kinases [3]. The unique 7-ethyl substitution pattern offers a point of differentiation from more common 5- or 6-substituted indazole libraries, potentially yielding probes with unique selectivity profiles.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

For process chemists developing scalable routes to complex pharmaceutical candidates, the use of 3-iodoindazole derivatives is a well-precedented and robust method for C-C bond formation. Compared to the corresponding 3-bromoindazole, the 3-iodo analog offers superior reactivity and higher yields in cross-coupling reactions, which translates to better process efficiency and lower cost of goods on scale [4]. The compound's solid-state properties and stability profile make it amenable to handling in a kilo-lab or pilot plant setting, provided standard safety precautions for halogenated heterocycles are observed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-ethyl-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.